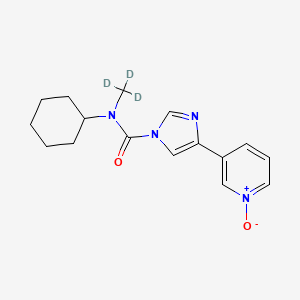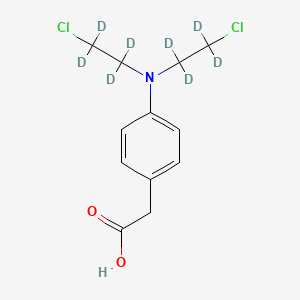
GABAA receptor agent 8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GABAA receptor agent 8 is a compound that interacts with the gamma-aminobutyric acid type A (GABAA) receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. These receptors play a crucial role in regulating neuronal excitability and are involved in various physiological and pharmacological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GABAA receptor agent 8 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
GABAA receptor agent 8 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
GABAA receptor agent 8 has a wide range of scientific research applications, including:
Mechanism of Action
GABAA receptor agent 8 exerts its effects by binding to the GABAA receptors, which are ligand-gated ion channels. Upon binding, the receptor undergoes a conformational change that opens the chloride ion channel, leading to hyperpolarization of the neuronal membrane and inhibition of action potential transmission . This mechanism is crucial for the regulation of neuronal excitability and the maintenance of inhibitory tone in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to GABAA receptor agent 8 include:
Benzodiazepines: These compounds also bind to GABAA receptors and enhance their inhibitory effects.
Barbiturates: Another class of compounds that interact with GABAA receptors and potentiate their activity.
Neurosteroids: These endogenous compounds modulate GABAA receptor function and have similar effects on neuronal excitability.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for certain subtypes of GABAA receptors, which may result in distinct pharmacological effects compared to other similar compounds .
Properties
Molecular Formula |
C19H16N4O |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
5-benzyl-2-(4-methylphenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C19H16N4O/c1-13-7-9-15(10-8-13)18-21-19-20-16(12-17(24)23(19)22-18)11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,20,21,22) |
InChI Key |
CBSMOYQXHBJFIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=NC(=CC(=O)N3N2)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















